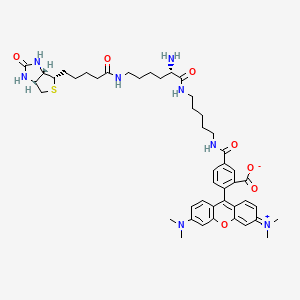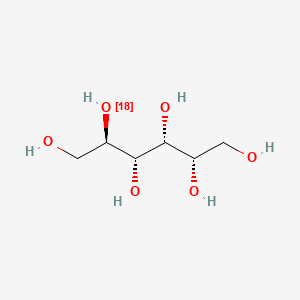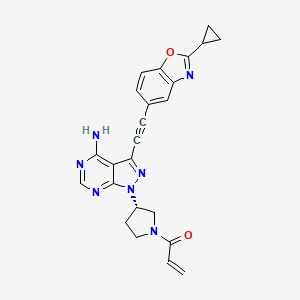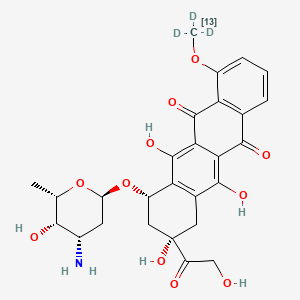
Doxorubicin-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxorubicin-13C,d3 is a labeled analogue of doxorubicin, a chemotherapy medication used to treat various cancers. The compound is labeled with carbon-13 and deuterium, which makes it useful in research applications, particularly in studying metabolic pathways and drug interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicin-13C,d3 involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research and clinical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Doxorubicin-13C,d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of doxorubicinol, a major metabolite.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include doxorubicinol, various oxidized metabolites, and substituted derivatives that retain the core structure of doxorubicin .
Applications De Recherche Scientifique
Doxorubicin-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of doxorubicin.
Biology: Employed in research on cellular uptake, distribution, and metabolism of doxorubicin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of doxorubicin in the body.
Industry: Applied in the development of new drug formulations and delivery systems
Mécanisme D'action
The mechanism of action of doxorubicin-13C,d3 is similar to that of doxorubicin. It exerts its effects primarily through:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA damage.
Free Radical Generation: The compound generates reactive oxygen species, causing oxidative damage to cellular components
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to doxorubicin-13C,d3 include:
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and reduced cardiotoxicity.
Idarubicin: A synthetic analogue of daunorubicin with enhanced efficacy and reduced side effects
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within the body. This makes it an invaluable tool in both basic and applied research, providing insights that are not possible with the unlabeled compound.
Propriétés
Formule moléculaire |
C27H29NO11 |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1/i2+1D3 |
Clé InChI |
AOJJSUZBOXZQNB-PQNRZSIZSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
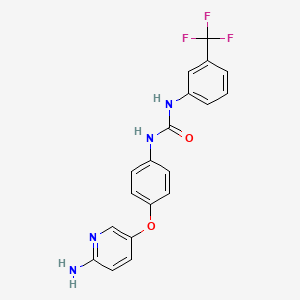
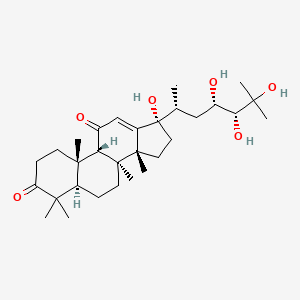
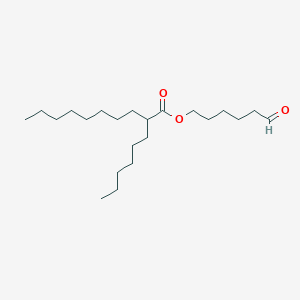

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
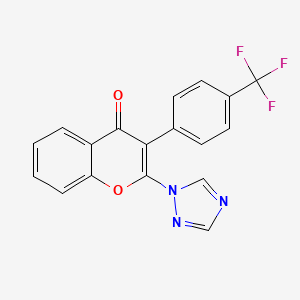
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)


